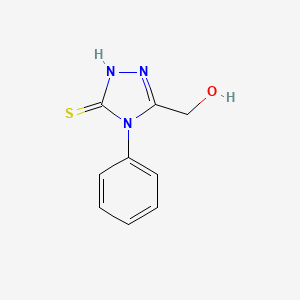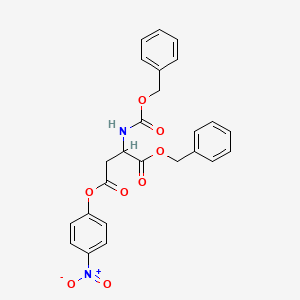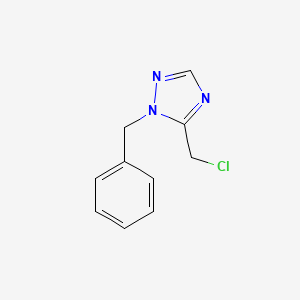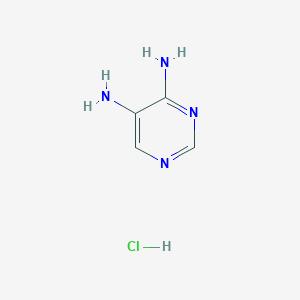![molecular formula C7H5N5 B1288555 4-azido-1H-pyrrolo[2,3-b]pyridine CAS No. 361370-27-6](/img/structure/B1288555.png)
4-azido-1H-pyrrolo[2,3-b]pyridine
Overview
Description
4-Azido-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring with an azido group attached at the fourth position
Mechanism of Action
Target of Action
The primary target of 4-Azido-7-azaindole is the Tyrosine Protein Kinase SRC . This protein plays a crucial role in regulating cellular processes such as proliferation, differentiation, survival, and migration .
Mode of Action
4-Azido-7-azaindole, being an adenine mimetic heterocyclic, is expected to dock into the purine binding site of the target protein by interacting with the hinge . It can engage with the first hydrophobic pocket opposite the gatekeeper that exists in both the active and inactive shape by adding a first aromatic ring .
Biochemical Pathways
The compound affects the SRC signaling pathway , which is involved in many diseases, such as viral infection, inflammation, and cancer . By inhibiting the SRC protein, 4-Azido-7-azaindole can disrupt the downstream effects of this pathway, potentially leading to the inhibition of cell proliferation and migration .
Result of Action
The compound has been found to have significant antiproliferative effects, particularly against the MCF-7 breast cancer cell line . It effectively inhibits DDX3 in a dose-dependent manner , suggesting that it could be used as a potential DDX3 inhibitor.
Action Environment
The action of 4-Azido-7-azaindole can be influenced by various environmental factors. For instance, the chemoselectivity of its synthesis is counterion dependent, with different counterions leading to the production of different isomers . This suggests that the compound’s action, efficacy, and stability could also be influenced by the chemical environment in which it is used.
Biochemical Analysis
Biochemical Properties
4-azido-1H-pyrrolo[2,3-b]pyridine plays a significant role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). This compound has been shown to interact with FGFR1, FGFR2, and FGFR3, inhibiting their activity and thereby affecting downstream signaling pathways . The interaction between this compound and FGFRs involves binding to the receptor’s tyrosine kinase domain, which prevents the autophosphorylation and activation of the receptor. This inhibition can lead to reduced cell proliferation and migration, making it a potential candidate for cancer therapy .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In breast cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . Additionally, this compound significantly reduces the migration and invasion abilities of cancer cells, which is crucial for preventing metastasis . The compound influences cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell growth and survival . Furthermore, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with FGFRs. By binding to the tyrosine kinase domain of FGFRs, the compound inhibits the receptor’s autophosphorylation and subsequent activation . This inhibition disrupts the downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell proliferation, migration, and survival . Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins involved in cellular metabolism and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of FGFRs and prolonged effects on cell proliferation and migration
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity The threshold for these adverse effects needs to be carefully determined to optimize the therapeutic window of the compound
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interactions with FGFRs. The compound’s inhibition of FGFR activity affects the downstream signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways . These pathways are crucial for regulating cell proliferation, migration, and survival. Additionally, this compound may influence other metabolic processes by modulating the activity of enzymes and cofactors involved in cellular metabolism
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is likely transported into cells via specific transporters or passive diffusion . Once inside the cell, this compound may interact with binding proteins that facilitate its distribution to various cellular compartments The localization and accumulation of the compound within specific tissues and cells can influence its therapeutic efficacy and potential side effects
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific cellular compartments, such as the cytoplasm or nucleus, through targeting signals or post-translational modifications . The localization of this compound within these compartments can affect its interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of this compound is essential for optimizing its therapeutic potential and minimizing off-target effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-azido-1H-pyrrolo[2,3-b]pyridine typically involves the azidation of a suitable precursor. One common method is the reaction of 4-chloro-1H-pyrrolo[2,3-b]pyridine with sodium azide in the presence of a copper catalyst. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom with an azido group .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Azido-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other nucleophiles under suitable conditions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Sodium azide, copper catalysts, DMF.
Cycloaddition: Alkynes, copper catalysts.
Reduction: Hydrogen gas, palladium on carbon.
Major Products
Substitution: Various substituted pyrrolo[2,3-b]pyridines.
Cycloaddition: Triazole derivatives.
Reduction: Amino-pyrrolo[2,3-b]pyridine.
Scientific Research Applications
4-Azido-1H-pyrrolo[2,3-b]pyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including kinase inhibitors and other therapeutic agents.
Material Science: The compound is used in the development of novel materials with specific electronic and photophysical properties.
Chemical Biology: It is employed in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1H-pyrrolo[2,3-b]pyridine: Similar structure but with an iodine atom instead of an azido group.
1H-Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with a fused pyrazole and pyridine ring system.
Uniqueness
4-Azido-1H-pyrrolo[2,3-b]pyridine is unique due to the presence of the azido group, which imparts distinct reactivity and allows for versatile chemical modifications. This makes it particularly valuable in click chemistry and bioorthogonal applications, setting it apart from other similar heterocyclic compounds.
Properties
IUPAC Name |
4-azido-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N5/c8-12-11-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMTHGQGZNWHPDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=NC=CC(=C21)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80609959 | |
| Record name | 4-Azido-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
361370-27-6 | |
| Record name | 4-Azido-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80609959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![2-Bromo-4-methylbenzo[D]thiazole](/img/structure/B1288503.png)




